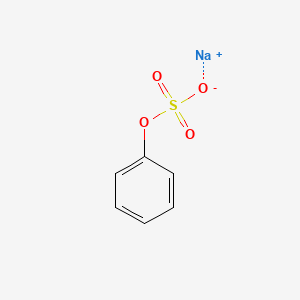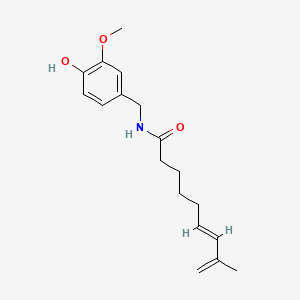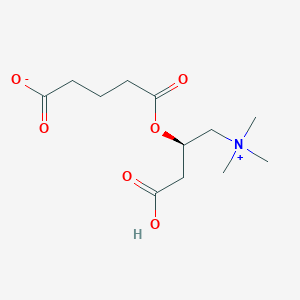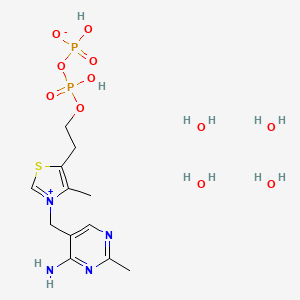
Pré-doxercalciférol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pre-doxercalciferol is a precursor of doxercalciferol , a drug used for the treatment of secondary hyperparathyroidism and metabolic bone disease . It is a synthetic analog of ergocalciferol (vitamin D2) and suppresses parathyroid synthesis and secretion .
Synthesis Analysis
Pre-doxercalciferol is synthesized from 4-Methyl trans-Doxercalciferol, which is a degradation product of Doxercalciferol . The chemical name of pre-doxercalciferol is (1R,3S)-5-((Z)-2-((7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-4-ene-1,3-diol .Applications De Recherche Scientifique
Traitement de l'hypocalcémie, de l'insuffisance rénale chronique et de l'hypoparathyroïdie
Le pré-doxercalciférol est un promédicament pour la vitamine D active (hormone D) et a été largement utilisé dans le traitement de l'hypocalcémie, de l'insuffisance rénale chronique et de l'hypoparathyroïdie {svg_1}. Il est converti en calcitriol (1α,25-dihydroxyvitamine D3) dans l'organisme, ce qui est essentiel pour l'absorption du calcium et du phosphate dans l'intestin et les reins {svg_2}.
Traitement de l'hyperparathyroïdie secondaire
Le this compound est utilisé depuis 1999 comme promédicament pour la 1α,25-dihydroxyvitamine D2 dans le traitement de l'hyperparathyroïdie secondaire {svg_3}. Cette affection est souvent observée chez les patients atteints de maladie rénale chronique, où les glandes parathyroïdes produisent trop d'hormone parathyroïdienne {svg_4}.
Traitement de l'ostéoporose
Le this compound est également utilisé dans le traitement de l'ostéoporose {svg_5}. Il contribue à augmenter la densité osseuse et la résistance, réduisant ainsi le risque de fractures {svg_6}.
Étude du métabolisme osseux
Le this compound est utilisé en recherche scientifique pour étudier le métabolisme osseux. Il aide les chercheurs à comprendre comment l'organisme utilise les vitamines et les minéraux pour construire et maintenir des os sains.
Étude des maladies liées à la vitamine D
Le this compound est utilisé en recherche pour étudier les maladies liées à une carence en vitamine D. Cela comprend des affections comme le rachitisme et l'ostéomalacie, qui sont causées par un manque de vitamine D, de calcium ou de phosphate.
Inhibiteur potentiel de SIRT1
Des recherches récentes ont identifié le this compound comme un inhibiteur potentiel de SIRT1 (Sirtuine 1), une protéine essentielle impliquée dans divers processus cellulaires et voies de maladies {svg_7}. Cela pourrait avoir des implications pour la lutte contre des maladies complexes telles que le cancer, les maladies neurodégénératives et les syndromes métaboliques {svg_8}.
Mécanisme D'action
Target of Action
Pre-doxercalciferol is a precursor of doxercalciferol , a synthetic vitamin D2 analog . The primary target of doxercalciferol is the vitamin D receptor (VDR) . The VDR is a nuclear hormone receptor that regulates gene expression when activated by vitamin D .
Mode of Action
Pre-doxercalciferol undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a naturally occurring, biologically active form of vitamin D2 . This active metabolite binds to the VDR, leading to the selective activation of vitamin D responsive pathways .
Biochemical Pathways
The activated VDR regulates blood calcium levels, which are essential for various body functions . Specifically, the biologically active vitamin D metabolites control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney, and, in conjunction with parathyroid hormone (PTH), mobilize calcium from bones . They act directly on bone cells (osteoblasts) to stimulate bone growth and on the parathyroid gland to inhibit the synthesis and secretion of PTH .
Pharmacokinetics
The pharmacokinetics of pre-doxercalciferol and its active metabolite involve absorption, distribution, metabolism, and excretion (ADME). Pre-doxercalciferol is metabolically activated in the liver and kidneys . The active metabolite, 1α,25-(OH)2D2, has a mean elimination half-life of approximately 32 to 37 hours .
Result of Action
The result of pre-doxercalciferol’s action is the regulation of calcium and phosphate homeostasis in the body . By acting on the VDR, it helps control the levels of calcium and phosphate in the blood and within bones . This regulation is crucial for maintaining healthy bone structure and function .
Action Environment
The action of pre-doxercalciferol can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, the patient’s renal and hepatic function can impact the activation and effectiveness of pre-doxercalciferol .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Pre-doxercalciferol participates in several biochemical reactions essential for maintaining calcium and phosphorus balance in the body. It interacts with enzymes such as 25-hydroxylase in the liver, which converts it to 1α,25-dihydroxyvitamin D2. This active form then binds to the vitamin D receptor (VDR) in various tissues, including the intestines, kidneys, and bones . The interaction with VDR regulates the expression of genes involved in calcium absorption and bone mineralization.
Cellular Effects
Pre-doxercalciferol influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In intestinal cells, it enhances the absorption of calcium and phosphorus by upregulating the expression of calcium-binding proteins . In bone cells, it promotes the differentiation and activity of osteoblasts, which are responsible for bone formation. Additionally, pre-doxercalciferol affects parathyroid cells by reducing the synthesis and secretion of parathyroid hormone, thereby helping to control hyperparathyroidism .
Molecular Mechanism
The molecular mechanism of pre-doxercalciferol involves its conversion to 1α,25-dihydroxyvitamin D2, which then binds to the VDR. This complex translocates to the nucleus, where it binds to vitamin D response elements (VDREs) in the promoter regions of target genes . This binding modulates the transcription of genes involved in calcium and phosphorus metabolism, such as those encoding for calcium transport proteins and enzymes involved in bone remodeling . The activation of these genes leads to increased calcium absorption in the intestines, reabsorption in the kidneys, and mobilization from bones.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pre-doxercalciferol change over time due to its stability and degradation. Studies have shown that pre-doxercalciferol is relatively stable under physiological conditions but can degrade when exposed to light and heat . Long-term effects observed in in vitro and in vivo studies include sustained regulation of calcium and phosphorus levels, with a gradual reduction in parathyroid hormone levels over time .
Dosage Effects in Animal Models
The effects of pre-doxercalciferol vary with different dosages in animal models. At low doses, it effectively reduces parathyroid hormone levels without causing hypercalcemia . At higher doses, it can lead to elevated calcium levels, which may result in adverse effects such as hypercalcemia and hyperphosphatemia . Threshold effects are observed where the therapeutic benefits plateau, and further increases in dosage do not enhance the desired outcomes.
Metabolic Pathways
Pre-doxercalciferol is involved in metabolic pathways that convert it to its active form, 1α,25-dihydroxyvitamin D2. This conversion primarily occurs in the liver through the action of 25-hydroxylase . The active metabolite then participates in pathways regulating calcium and phosphorus homeostasis, interacting with cofactors such as magnesium and vitamin K2, which are essential for its biological activity .
Transport and Distribution
Pre-doxercalciferol is transported and distributed within cells and tissues through binding proteins such as vitamin D-binding protein (DBP) . This protein facilitates its transport in the bloodstream and its delivery to target tissues. Within cells, pre-doxercalciferol is distributed to various organelles, including the nucleus, where it exerts its effects on gene expression .
Subcellular Localization
The subcellular localization of pre-doxercalciferol is crucial for its activity. It is primarily localized in the nucleus, where it binds to the VDR and modulates gene transcription . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific compartments within the cell . These modifications ensure that pre-doxercalciferol exerts its effects precisely where needed.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for pre-doxercalciferol involves the conversion of ergocalciferol to pre-doxercalciferol through a series of chemical reactions.", "Starting Materials": [ "Ergocalciferol", "Methanol", "Sodium hydroxide", "Methanesulfonic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Ergocalciferol is dissolved in methanol and reacted with sodium hydroxide to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with methanesulfonic acid to form the corresponding mesylate.", "Step 3: The mesylate is then oxidized with hydrogen peroxide to form pre-doxercalciferol." ] } | |
Numéro CAS |
1818286-63-3 |
Formule moléculaire |
C28H44O2 |
Poids moléculaire |
412.658 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)

